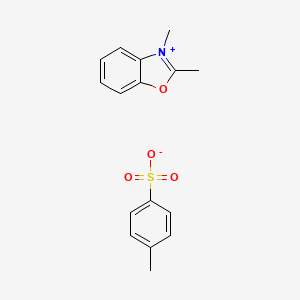
2,3-Dimethylbenzoxazolium tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylbenzoxazolium tosylate is a chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.37 g/mol. It is primarily used as a building block in the synthesis of syryl or carbocyanine dyes. These dyes are significant in various scientific and industrial applications due to their fluorescent properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylbenzoxazolium tosylate typically involves the reaction of 2,3-dimethylbenzoxazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate group. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
化学反应分析
Types of Reactions: 2,3-Dimethylbenzoxazolium tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as halides, azides, or thiolates.
Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, sodium bromide, and thiolates are commonly used nucleophiles.
Bases: Triethylamine and pyridine are often used to facilitate substitution and elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as alkyl halides, azides, or thiolates are formed.
Elimination Products: Alkenes are the primary products of elimination reactions.
科学研究应用
2,3-Dimethylbenzoxazolium tosylate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorescent dyes, which are essential in various analytical techniques.
Biology: The fluorescent properties of the dyes synthesized from this compound make it valuable in imaging and diagnostic applications.
Medicine: The compound’s derivatives are explored for their potential use in photodynamic therapy and as biomarkers.
Industry: It is used in the production of materials that require specific fluorescent properties, such as optical brighteners and sensors.
作用机制
The mechanism of action of 2,3-dimethylbenzoxazolium tosylate involves its ability to act as a leaving group in substitution and elimination reactions . The tosylate group is a good leaving group due to its stability and ability to delocalize negative charge. This property facilitates the formation of various products through nucleophilic substitution and elimination pathways .
相似化合物的比较
2,3-Dimethylbenzoxazolium Methosulfate: Similar in structure but uses methosulfate as the counterion.
2,3-Dimethylbenzoxazolium Perchlorate: Uses perchlorate as the counterion and has different solubility and stability properties.
Uniqueness: 2,3-Dimethylbenzoxazolium tosylate is unique due to its tosylate group, which provides superior leaving group properties compared to methosulfate and perchlorate. This makes it more efficient in substitution and elimination reactions, leading to higher yields and more diverse product formation .
生物活性
2,3-Dimethylbenzoxazolium tosylate is a compound that has garnered attention in the field of organic chemistry due to its potential biological activity and applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies. The focus will be on its role as a mediator in oxidation reactions and its interactions with biological systems.
Structure and Composition
This compound is an iminium salt characterized by the following properties:
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 252.29 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzoxazole : The benzoxazole backbone is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde.
- Methylation : The dimethylation process can be achieved using methyl tosylate as a methylating agent.
- Tosylation : The final step involves the tosylation of the dimethylbenzoxazole to yield this compound.
The biological activity of this compound primarily stems from its role as an oxidizing agent. It acts as a mediator in oxidation reactions, particularly in the oxidation of thioanisole to sulfoxides using hydrogen peroxide as an oxidant. The proposed mechanism involves the formation of an iminium ion that facilitates electron transfer during the reaction process .
Case Studies and Research Findings
Comparison of Oxidation Mediators
| Mediator | Conversion Rate (%) | Reaction Conditions |
|---|---|---|
| This compound | Up to 70% | 400°C with H₂O₂ |
| 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | Nearly complete | Equimolar at 25°C |
| N-Methyl-3,4-dihydroisoquinolinium tetrafluoroborate | Varies | Specific conditions not detailed |
Key Findings from Research Studies
- Study on Thioanisole Oxidation : Demonstrated that benzoxazolium salts are effective mediators for oxidation reactions.
- Potential Biological Activity : Suggests that these compounds may influence enzyme activity and could be explored further for therapeutic applications.
属性
IUPAC Name |
2,3-dimethyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NO.C7H8O3S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJPBIYHSMRHL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=CC=CC=C2O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














